tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
Description
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a hydroxymethyl (-CH2OH) group at the (4S)-position, and two methyl (-CH3) groups at the 2-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as a chiral intermediate in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl and dimethyl substituents influence steric and electronic properties, impacting reactivity and biological interactions .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 |
InChI Key |
PLCXFFSINOVROL-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@H](CCN1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably substituted piperidine or piperidinemethanol derivative, followed by protection of the nitrogen atom with a tert-butoxycarbonyl group (Boc protection), and introduction or preservation of the hydroxymethyl group at the 4-position. The stereochemistry is controlled either by starting from chiral precursors or by stereoselective reactions.
Specific Preparation Protocols and Reaction Conditions
| Step | Reagents & Conditions | Yield | Notes & Observations | Source |
|---|---|---|---|---|
| Boc Protection of 4-(hydroxymethyl)piperidine | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate prepared by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) under basic conditions | ~62% | Reaction performed in dimethylformamide (DMF) with sodium hydride as base at room temperature; product purified by silica gel chromatography | |
| Alkylation with 2-bromo-4-chloro-5-nitropyridine | Reaction of N-Boc-4-piperidinemethanol with 2-bromo-4-chloro-5-nitropyridine in DMF, sodium hydride base, room temperature overnight | 62% | Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate as viscous oil solidifying on standing | |
| O-alkylation using potassium tert-butoxide | Potassium tert-butoxide added to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-chloro-2,4-difluorobenzoate in dimethyl sulfoxide (DMSO) at 20°C for 1 hour | 60% | Inert atmosphere recommended; product isolated by extraction and silica gel chromatography | |
| Mitsunobu Reaction for Ether Formation | Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with phenolic compounds (e.g., 5-chloro-2-hydroxybenzonitrile) using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–35°C for 8–24 hours | 60–74% | Enables formation of aryl ethers at the hydroxymethyl position; purification by silica gel chromatography |
Detailed Experimental Notes
- Base Selection: Sodium hydride and potassium tert-butoxide are commonly used bases to deprotonate the hydroxyl group for subsequent nucleophilic substitution or ether formation.
- Solvent Choice: DMF and DMSO are preferred polar aprotic solvents facilitating nucleophilic substitution reactions. THF is used in Mitsunobu reactions for ether formation.
- Temperature Control: Most reactions are performed at room temperature or slightly below (0–35°C) to maintain stereochemical integrity and reduce side reactions.
- Purification: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane or petroleum ether/ethyl acetate is standard for isolating pure products.
- Stereochemical Integrity: Starting from chiral piperidinemethanol derivatives or employing stereoselective reaction conditions preserves the (4S) configuration.
Reaction Pathways and Mechanistic Insights
- Boc Protection: The nitrogen of 4-(hydroxymethyl)piperidine is protected by reaction with di-tert-butyl dicarbonate, forming a stable carbamate that prevents undesired side reactions at the amine during subsequent steps.
- Nucleophilic Substitution: The hydroxymethyl group is deprotonated to form an alkoxide intermediate, which then attacks electrophilic aryl halides or esters to form ether linkages, expanding molecular complexity.
- Mitsunobu Reaction: This reaction facilitates inversion of stereochemistry at the hydroxyl-bearing carbon if desired and allows coupling with phenols or other nucleophiles under mild conditions, enhancing versatility.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Product Type |
|---|---|---|---|---|---|---|---|
| Boc protection | 4-(hydroxymethyl)piperidine | di-tert-butyl dicarbonate, base (NaH) | DMF | RT | 20 min | 62 | tert-butyl (4S)-4-(hydroxymethyl)-piperidine-1-carboxylate |
| Nucleophilic aromatic substitution | Boc-protected piperidinemethanol | 2-bromo-4-chloro-5-nitropyridine, NaH | DMF | RT | Overnight | 62 | Aryl ether derivative |
| O-alkylation | Boc-protected piperidinemethanol | Potassium tert-butoxide, tert-butyl 5-chloro-2,4-difluorobenzoate | DMSO | 20°C | 1 h | 60 | Ether derivative |
| Mitsunobu reaction | Boc-protected piperidinemethanol | DIAD, triphenylphosphine, phenol derivatives | THF | 0–35°C | 8–24 h | 60–74 | Ether derivatives with various aryl groups |
Research Discoveries and Applications
- The compound and its derivatives have been studied as intermediates in the synthesis of bioactive molecules such as renin inhibitors, which are important in cardiovascular disease treatment.
- The stereochemical purity of the compound is crucial for biological activity, making stereoselective preparation methods highly valuable.
- The use of Mitsunobu reactions and nucleophilic aromatic substitution expands the functional diversity accessible from this intermediate, enabling the synthesis of complex molecules with potential pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the reactivity and properties of piperidine derivatives .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Rings
Example: (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (C10H19NO4)
- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered). Substituents: A hydroxy (-OH) group at position 4 instead of hydroxymethyl (-CH2OH) reduces steric bulk and hydrogen-bonding capacity.
- Implications : The smaller ring may limit conformational flexibility but enhance metabolic stability in certain applications .
Piperidine Derivatives with Varied Substituents
Example: tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (C11H21NO3)
- Key Differences :
- Substituents : A single methyl group at position 2 and a hydroxy group at position 4.
- Molecular Weight : 215.29 vs. ~245.32 (estimated for the target compound).
Fluorinated Analogues
Example : tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Key Differences :
- Electronegative Substituent : Fluorine at position 4 introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.
- Ring Size : Pyrrolidine vs. piperidine.
- Implications : Fluorination often improves bioavailability and resistance to enzymatic degradation, making such analogs valuable in drug design .
Amino-Substituted Derivatives
Example: tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Key Differences: Functional Group: Amino (-NH2) at position 4 instead of hydroxymethyl.
- Implications: Increased basicity enables salt formation, enhancing aqueous solubility. The amino group also provides a site for further functionalization (e.g., amide coupling) .
Extended Hydroxyalkyl Chains
Example: tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3)
- Key Differences :
- Substituent : A 3-hydroxypropyl (-CH2CH2CH2OH) chain at position 4.
- Implications : The longer chain increases hydrophilicity and may improve membrane permeability compared to the hydroxymethyl group .
Comparative Data Table
*Molecular formula and weight for the target compound are inferred based on structural analogs.
Biological Activity
tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H25NO3
- Molecular Weight : 243.34 g/mol
- CAS Number : 2840773-15-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Receptor Interaction : The piperidine ring structure is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The hydroxymethyl group may confer the ability to act as an enzyme inhibitor, affecting metabolic pathways.
- Cellular Uptake : The lipophilic nature of the tert-butyl group may facilitate cellular membrane permeability, enhancing bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases.
- Anticancer Potential : Preliminary data suggest that certain piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction in neuronal cell death | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Properties
A study conducted on related piperidine compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal indicated that similar compounds could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases like Alzheimer's.
Case Study 3: Anticancer Activity
In vitro studies showed that this compound could induce apoptosis in glioblastoma cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
